

Corey-Chaykovsky reaction for sulfonylcyclopropanes

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Compound of Interest

Compound Name: *1-methanesulfonylcyclopropane-1-carbaldehyde*

CAS No.: *1823516-91-1*

Cat. No.: *B2945077*

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Application Note: Precision Synthesis of Sulfonylcyclopropanes via Corey-Chaykovsky Cyclopropanation

Introduction

Sulfonylcyclopropanes are high-value structural motifs in medicinal chemistry. The cyclopropane ring acts as a conformationally restricted spacer that can improve metabolic stability and potency compared to flexible alkyl chains, while the sulfone moiety serves as a versatile handle for further functionalization (e.g., Julia-Kocienski olefination) or as a bioisostere for carbonyls.

This guide details the synthesis of sulfonylcyclopropanes using the Corey-Chaykovsky reaction. Unlike the reaction with ketones (which yields epoxides), the reaction of dimethylsulfoxonium methylide with

-unsaturated sulfones (vinyl sulfones) yields cyclopropanes with high diastereoselectivity.

Key Advantages of this Protocol:

- Chemoselectivity: Exclusively targets electron-deficient alkenes (Michael acceptors) over carbonyls when using sulfoxonium ylides.
- Stereocontrol: Predominantly yields trans-cyclopropanes.
- Scalability: Utilizes robust reagents (TMSOI, DMSO), provided safety protocols are strictly followed.

Mechanistic Insight & Causality

To master this reaction, one must understand the "Ylide Selection Rule." The choice between sulfonium and sulfoxonium ylides dictates the pathway (epoxidation vs. cyclopropanation).

The Ylide Divergence

Feature	Dimethylsulfonium Methylide	Dimethylsulfoxonium Methylide
Precursor	Trimethylsulfonium iodide	Trimethylsulfoxonium iodide (TMSOI)
Stability	Unstable (generated at <math><0^{\circ}\text{C}</math>)	Stable (generated at RT/warm)
Hard/Soft	Hard Nucleophile	Soft Nucleophile
Reversibility	Addition to C=O is irreversible	Addition to C=O is reversible
Major Product	Epoxide (1,2-addition)	Cyclopropane (1,4-addition)

Mechanism for Vinyl Sulfones:

- Ylide Formation: Deprotonation of TMSOI by a base (NaH) generates the dimethylsulfoxonium methylide.
- Conjugate Addition: The "soft" ylide attacks the β -carbon of the vinyl sulfone (Michael addition). This creates a zwitterionic intermediate (betaine).
- Intramolecular Substitution: The resulting carbanion (

to the sulfone) attacks the methylene group bearing the leaving group (DMSO), closing the ring.

Why Cyclopropanation? With vinyl sulfones, the initial 1,4-addition is favored over 1,2-addition due to the softness of the sulfoxonium ylide. Furthermore, if 1,2-addition occurs, it is reversible; the thermodynamic sink is the irreversible formation of the cyclopropane ring.



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Figure 1: Mechanistic pathway for the Corey-Chaykovsky cyclopropanation of vinyl sulfones.

Critical Parameters & Safety

HAZARD ALERT: Sodium Hydride (NaH) in DMSO

CRITICAL SAFETY NOTICE: The combination of NaH and DMSO forms the dimsyl anion. While effective, this mixture is thermally unstable and can undergo runaway decomposition (explosion) above 50°C.

- NEVER heat NaH/DMSO mixtures above 50°C.
- NEVER add NaH to hot DMSO.
- Alternative: For large scale (>10g), consider using Potassium tert-butoxide (KOtBu) in THF/DMSO mixtures, which avoids the generation of hydrogen gas and reduces thermal risks.

Solvent Systems[1][2][3][4]

- DMSO: Essential for TMSOI solubility and ylide generation.
- THF/DMSO (1:1): Recommended for lipophilic vinyl sulfones. Improves substrate solubility and mitigates the safety risk of neat DMSO.

Experimental Protocol

Objective: Synthesis of trans-2-phenylcyclopropyl phenyl sulfone.

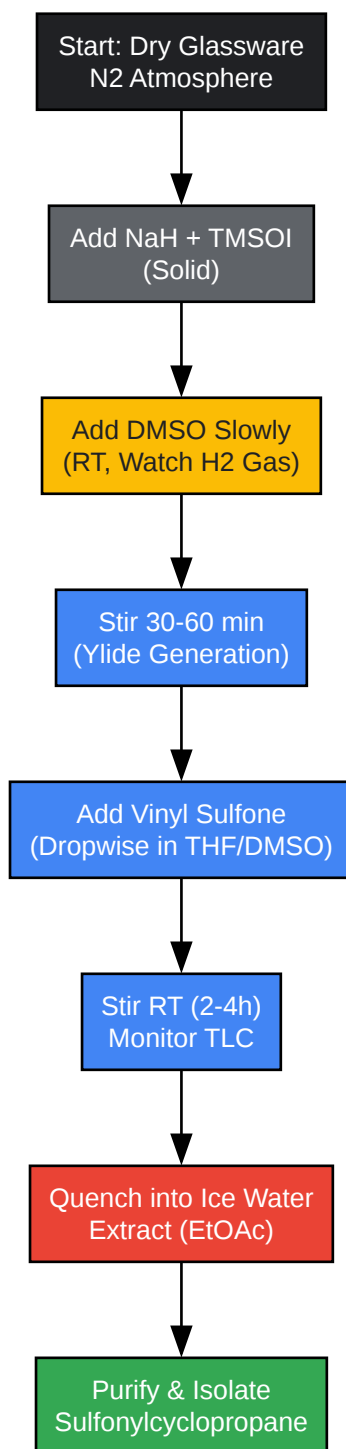
Materials

- Trimethylsulfoxonium iodide (TMSOI): 1.2 - 1.5 equiv.
- Sodium Hydride (60% dispersion in oil): 1.5 - 2.0 equiv.
- Phenyl vinyl sulfone (Substrate): 1.0 equiv.
- DMSO (Anhydrous): 0.2 M concentration relative to substrate.

Step-by-Step Workflow

- Apparatus Setup:
 - Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
 - Ensure the system is under a positive pressure of nitrogen.
- Ylide Generation (The "Dimsyl" Step):
 - Add NaH (1.5 equiv) to the flask. (Optional: Wash with dry hexane to remove mineral oil if high purity is required, though usually unnecessary).
 - Add TMSOI (1.5 equiv) as a solid.
 - Slowly add anhydrous DMSO via syringe.
 - Stir at Room Temperature (20-25°C) for 30–60 minutes.
 - Observation: Evolution of H₂ gas will cease, and the solution will become clear/cloudy grey.
 - Note: Do not heat to speed this up. Safety first.
- Substrate Addition:

- Dissolve Phenyl vinyl sulfone (1.0 equiv) in a minimal amount of DMSO or THF.
- Add the substrate solution dropwise to the ylide solution over 10–15 minutes.
- Exotherm Control: Use a water bath if the internal temperature rises above 30°C.
- Reaction & Monitoring:
 - Stir at Room Temperature.
 - Monitor via TLC (typically 2–4 hours).
 - Endpoint: Disappearance of the vinyl sulfone spot.
- Workup:
 - Quench the reaction by pouring the mixture slowly into ice-cold water or saturated NH₄Cl solution.
 - Extract with Ethyl Acetate ().
 - Wash combined organics with water () and brine () to remove DMSO.
 - Dry over MgSO₄, filter, and concentrate in vacuo.
- Purification:
 - Recrystallization (often possible for sulfones) or Flash Column Chromatography (SiO₂, Hexanes/EtOAc).



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Figure 2: Operational workflow for the batch synthesis of sulfonylcyclopanes.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Wet DMSO / Quenched Ylide	Ensure DMSO is anhydrous (store over 4Å sieves).
Incomplete Reaction	Old NaH	Titrate NaH or use fresh bottle. Increase TMSOI/NaH to 2.0 equiv.
Side Products (Polymers)	Anionic Polymerization	Add substrate slowly at lower temperature (0°C) to favor cyclopropanation over polymerization.
Safety Concerns	NaH/DMSO Exotherm	Switch to KOtBu in THF. (Protocol: Mix TMSOI + Substrate in THF, add solid KOtBu in portions).

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Sources

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